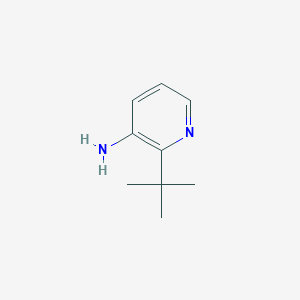

2-Tert-butylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Tert-butylpyridin-3-amine is an organic compound with the molecular formula C9H14N2. It is a derivative of pyridine, where the amine group is positioned at the third carbon, and a tert-butyl group is attached to the second carbon of the pyridine ring. This compound is known for its pale-yellow to yellow-brown solid form and is utilized in various chemical and industrial applications .

Mechanism of Action

Target of Action

The primary target of 2-Tert-butylpyridin-3-amine is the Sterol 14-alpha demethylase (CYP51) from Candida albicans . This enzyme plays a crucial role in the ergosterol biosynthetic pathway, which is vital for the survival and growth of Candida species .

Mode of Action

This compound interacts with its target, Sterol 14-alpha demethylase (CYP51), by binding to it effectively . This binding inhibits the formation of ergosterol, a critical component of the fungal cell membrane . The disruption in ergosterol synthesis leads to changes in the cell membrane’s integrity and function, resulting in fungal growth inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthetic pathway . By inhibiting the enzyme Sterol 14-alpha demethylase (CYP51), this compound prevents the conversion of lanosterol to ergosterol . This inhibition disrupts the normal function of the fungal cell membrane, leading to downstream effects such as impaired cell growth and replication .

Pharmacokinetics

Preliminary admet analysis suggests that this compound could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane’s integrity and function . By inhibiting the formation of ergosterol, this compound causes changes in the cell membrane that impair the normal growth and replication of the fungal cells . This results in potent antifungal activity against Candida species, including several multidrug-resistant strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylpyridin-3-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-chloropyridine with tert-butylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the tert-butylamine group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Tert-butylpyridin-3-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

2-Tert-butylpyridine: Similar structure but lacks the amine group.

3-Aminopyridine: Similar structure but lacks the tert-butyl group.

2,3-Dimethylpyridine: Similar structure with different alkyl substituents.

Uniqueness: 2-Tert-butylpyridin-3-amine is unique due to the presence of both the tert-butyl and amine groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .

Biological Activity

2-Tert-butylpyridin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound (CAS No. 1417518-28-5) is characterized by a pyridine ring substituted with a tert-butyl group at the 2-position and an amine group at the 3-position. This unique structure contributes to its reactivity and interaction with biological targets.

The primary biological target of this compound is Sterol 14-alpha demethylase (CYP51) , an enzyme crucial for the biosynthesis of ergosterol in fungi. The compound effectively binds to this enzyme, disrupting the ergosterol biosynthetic pathway, which is essential for maintaining fungal cell membrane integrity. This disruption results in potent antifungal activity against pathogens such as Candida albicans .

Biochemical Pathways Affected

- Ergosterol Biosynthesis : Inhibition of CYP51 leads to altered membrane fluidity and function in fungal cells.

- Cell Membrane Integrity : The action of this compound compromises the structural integrity of fungal cell membranes, leading to cell death.

Pharmacokinetics and Toxicity

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests that while this compound exhibits beneficial antifungal properties, it may also pose moderate toxicity risks to human cells. Further studies are required to fully elucidate its safety profile .

Antifungal Activity

Research indicates that this compound demonstrates significant antifungal properties. In vitro studies have shown effective inhibition of various fungal strains, particularly those resistant to conventional antifungal agents .

Antimicrobial Properties

In addition to antifungal activity, this compound has been investigated for its broad-spectrum antimicrobial effects. It exhibits potential against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

Emerging studies suggest that derivatives of this compound may possess anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is currently under investigation .

Case Studies and Research Findings

- Antifungal Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of Candida albicans with an IC50 value in the low micromolar range. This highlights its potential as a therapeutic agent in treating fungal infections resistant to azoles .

- Antimicrobial Activity : Another study evaluated the antimicrobial properties against various bacterial strains. The results indicated that the compound exhibited bactericidal effects comparable to established antibiotics, suggesting its viability as a novel antimicrobial agent .

- Potential Anticancer Applications : Research conducted on cell lines indicated that derivatives of this compound induced apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival .

Properties

IUPAC Name |

2-tert-butylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIODWVIHBXEHHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.